Cas no 803624-24-0 (methyl 2-(ethylamino)-2-phenylacetate)

methyl 2-(ethylamino)-2-phenylacetate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-(ethylamino)-2-phenyl-acetate
- methyl 2-(ethylamino)-2-phenylacetate
- 803624-24-0
- CS-0347039
- SCHEMBL10679808
- EN300-1069821
- AKOS008959754
-
- Inchi: InChI=1S/C11H15NO2/c1-3-12-10(11(13)14-2)9-7-5-4-6-8-9/h4-8,10,12H,3H2,1-2H3
- InChI Key: MOPSWWKBVQWSIT-UHFFFAOYSA-N
- SMILES: CCNC(C1=CC=CC=C1)C(=O)OC
Computed Properties
- Exact Mass: 193.11
- Monoisotopic Mass: 193.11
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3A^2
- XLogP3: 1.8
methyl 2-(ethylamino)-2-phenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1069821-2.5g |
methyl 2-(ethylamino)-2-phenylacetate |
803624-24-0 | 95% | 2.5g |
$1594.0 | 2023-10-28 | |
Enamine | EN300-1069821-0.05g |
methyl 2-(ethylamino)-2-phenylacetate |
803624-24-0 | 95% | 0.05g |
$683.0 | 2023-10-28 | |
Enamine | EN300-1069821-5g |
methyl 2-(ethylamino)-2-phenylacetate |
803624-24-0 | 95% | 5g |
$2360.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1417709-1g |
Methyl 2-(ethylamino)-2-phenylacetate |
803624-24-0 | 98% | 1g |
¥21590.00 | 2024-07-28 | |
Enamine | EN300-1069821-10.0g |
methyl 2-(ethylamino)-2-phenylacetate |
803624-24-0 | 10g |
$3683.0 | 2023-06-10 | ||
Enamine | EN300-1069821-1.0g |
methyl 2-(ethylamino)-2-phenylacetate |
803624-24-0 | 1g |
$857.0 | 2023-06-10 | ||
Enamine | EN300-1069821-10g |
methyl 2-(ethylamino)-2-phenylacetate |
803624-24-0 | 95% | 10g |
$3500.0 | 2023-10-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1417709-500mg |
Methyl 2-(ethylamino)-2-phenylacetate |
803624-24-0 | 98% | 500mg |
¥22215.00 | 2024-07-28 | |
Enamine | EN300-1069821-0.5g |
methyl 2-(ethylamino)-2-phenylacetate |
803624-24-0 | 95% | 0.5g |
$781.0 | 2023-10-28 | |
Enamine | EN300-1069821-0.1g |
methyl 2-(ethylamino)-2-phenylacetate |
803624-24-0 | 95% | 0.1g |
$715.0 | 2023-10-28 |
methyl 2-(ethylamino)-2-phenylacetate Related Literature
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N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
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3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
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Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256
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Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59
Additional information on methyl 2-(ethylamino)-2-phenylacetate
Methyl 2-(ethylamino)-2-phenylacetate (CAS No. 803624-24-0): A Comprehensive Overview in Modern Chemical Research
Methyl 2-(ethylamino)-2-phenylacetate, identified by its unique chemical identifier CAS No. 803624-24-0, represents a compound of significant interest in the realm of chemical biology and pharmaceutical innovation. This ester derivative, characterized by its molecular formula C11H15NO2, has garnered attention due to its structural complexity and potential biological activities. The presence of both an amine and a phenyl group in its structure suggests a multifaceted role in various biochemical pathways, making it a subject of extensive research in drug discovery and molecular pharmacology.
The compound's structure, featuring a methyl ester group attached to a chiral center, opens up possibilities for stereoselective synthesis and applications. Such stereochemistry is crucial in pharmaceuticals, where the efficacy and safety of a drug can be heavily influenced by the spatial arrangement of atoms. Recent advancements in asymmetric synthesis have enabled the production of enantiomerically pure forms of Methyl 2-(ethylamino)-2-phenylacetate, which are being explored for their distinct pharmacological profiles.
In the context of modern medicinal chemistry, Methyl 2-(ethylamino)-2-phenylacetate has been investigated for its potential role as an intermediate in the synthesis of more complex bioactive molecules. Its amine functionality allows for further derivatization, enabling the creation of novel scaffolds that may exhibit enhanced binding affinity to biological targets. For instance, researchers have been exploring its utility in generating inhibitors of enzymes implicated in metabolic disorders and inflammatory diseases.
One particularly intriguing area of research involves the use of Methyl 2-(ethylamino)-2-phenylacetate as a precursor in the development of kinase inhibitors. Kinases are enzymes that play pivotal roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By modifying the phenyl ring or the ethylamino side chain, chemists aim to fine-tune the compound's interactions with specific kinase domains. Preliminary studies have shown promising results in vitro, where modified derivatives have demonstrated inhibitory effects on certain kinases with high selectivity.
The pharmacokinetic properties of Methyl 2-(ethylamino)-2-phenylacetate are also under scrutiny. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for evaluating its therapeutic potential. Computational modeling techniques have been employed to predict the pharmacokinetic behavior of this compound, aiding in the design of more effective derivatives with improved bioavailability and reduced toxicity.
Another exciting application lies in the field of materials science. The unique structural features of Methyl 2-(ethylamino)-2-phenylacetate make it a candidate for developing novel polymers or liquid crystals with tailored properties. These materials could find applications in optoelectronics, where precise control over molecular alignment is crucial for efficient light emission or absorption. Additionally, researchers are exploring its potential as a building block for self-assembling systems, which could lead to innovative nanomaterials with applications in drug delivery and tissue engineering.
The synthesis of Methyl 2-(ethylamino)-2-phenylacetate has been optimized to ensure high yield and purity. Modern synthetic methodologies, such as flow chemistry and microwave-assisted reactions, have significantly improved the efficiency of its production. These techniques not only reduce reaction times but also minimize waste generation, aligning with the growing emphasis on sustainable chemistry practices.
In conclusion, Methyl 2-(ethylamino)-2-phenylacetate (CAS No. 803624-24-0) is a versatile compound with far-reaching implications across multiple scientific disciplines. Its potential applications in pharmaceuticals, materials science, and beyond underscore the importance of continued research into its properties and derivatives. As our understanding of molecular interactions deepens, compounds like Methyl 2-(ethylamino)-2-phenylacetate are poised to play pivotal roles in shaping the future of chemical biology and innovation.
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